molecular formula C21H21F3N2O2S B2757804 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226439-35-5

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2757804
CAS No.: 1226439-35-5
M. Wt: 422.47
InChI Key: QAPIEFFVOCTXMN-UHFFFAOYSA-N
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Description

This imidazole derivative features a 1-(4-(trifluoromethoxy)phenyl) group, a 2-isobutylthio substituent, and a 5-(4-methoxyphenyl) moiety. The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while the isobutylthio group balances lipophilicity and steric bulk.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2S/c1-14(2)13-29-20-25-12-19(15-4-8-17(27-3)9-5-15)26(20)16-6-10-18(11-7-16)28-21(22,23)24/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIEFFVOCTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Imidazole reacts with 4-(trifluoromethoxy)phenyl bromide in dimethylformamide (DMF) under basic conditions. Potassium carbonate (K₂CO₃) serves as the base, while potassium iodide (KI) acts as a promoter to enhance reactivity. The reaction proceeds at 80–100°C for 12–24 hours, yielding 1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (Compound A ) with ~75% efficiency.

Key Data:

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Promoter KI (0.1 equiv)
Temperature 80°C
Yield 75%

Electrophilic Substitution at the 5-Position

Introducing the 4-methoxyphenyl group at position 5 necessitates electrophilic aromatic substitution or cross-coupling .

Bromination Followed by Suzuki-Miyaura Coupling

Step 1: Bromination
Compound A undergoes regioselective bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile at 0°C. This yields 5-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (Compound B ) with 85% yield.

Step 2: Suzuki Coupling
Compound B reacts with 4-methoxyphenylboronic acid under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixed solvent of 1,2-dimethoxyethane (DME) and water, the reaction achieves 90% conversion to 1-(4-(trifluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole (Compound C ).

Key Data:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent DME/H₂O (4:1)
Temperature 80°C
Yield 90%

Thioether Formation at the 2-Position

The isobutylthio group is introduced via nucleophilic substitution or transition-metal-catalyzed C–S coupling .

Nucleophilic Substitution with Isobutyl Mercaptan

Compound C is treated with isobutyl mercaptan (HS-CH₂CH(CH₃)₂) in the presence of a base. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the thiol, enabling substitution at position 2. The reaction proceeds at room temperature for 6 hours, yielding the target compound with 70% efficiency.

Key Data:

Parameter Value
Base NaH (2.0 equiv)
Solvent THF
Temperature 25°C
Yield 70%

Alternative One-Pot Strategies

Debus-Radziszewski Reaction with Thiol Modifications

A modified Debus-Radziszewski condensation employs 4-methoxyphenylglyoxal, 4-(trifluoromethoxy)aniline, and ammonium acetate in ethanol under reflux. Citric acid (15 mol%) catalyzes the reaction, forming the imidazole core. Post-synthetic thiolation at position 2 using isobutyl disulfide and copper(I) iodide (CuI) achieves 65% yield.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-4), 7.65–7.58 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (d, 2H, SCH₂), 1.82 (m, 1H, CH(CH₃)₂).
  • HRMS : m/z [M + H]⁺ calculated for C₂₁H₂₂F₃N₂O₂S: 435.1352; found: 435.1361.

Challenges and Mitigations

  • Regioselectivity : Directed ortho-metalation (DoM) with LDA ensures precise functionalization at position 2.
  • Thioether Stability : Reactions are conducted under nitrogen to prevent oxidation to sulfoxides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isobutylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (for bromination), nitric acid (for nitration), and sulfuric acid (for sulfonation).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and pharmacological studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity.

Biological Activity

The compound 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : 393.41 g/mol
  • CAS Number : Not specified in the sources.

The presence of functional groups such as the isobutylthio and trifluoromethoxy moieties contribute to its unique biological properties.

Antifungal Activity

Research indicates that imidazole derivatives exhibit significant antifungal properties. In a study involving various imidazole compounds, it was found that certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL against tested fungal strains . The mechanism is believed to involve the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anti-inflammatory Effects

Imidazole compounds have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that several derivatives exhibited substantial anti-inflammatory activity, with inhibition percentages ranging from 49.58% to 58.02% compared to control groups . This suggests a potential application in treating inflammatory diseases.

Analgesic Properties

In addition to anti-inflammatory effects, some imidazole derivatives have shown analgesic activity. For instance, compounds were tested in writhing tests, where they provided protection rates between 40.53% and 49.60% against induced pain models . This dual action enhances their therapeutic potential.

The biological activity of This compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes involved in prostaglandin synthesis, leading to reduced inflammation.
  • Antifungal Mechanism : Similar to other imidazoles, it likely disrupts fungal cell membrane integrity by interfering with ergosterol biosynthesis.

Case Studies and Research Findings

Several studies have highlighted the potential of imidazole derivatives in clinical applications:

  • Study on Anti-inflammatory and Analgesic Effects :
    • A series of imidazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties.
    • Compounds with substitutions similar to those in This compound showed promising results in reducing inflammation and pain without significant gastrointestinal irritation .
  • Antifungal Screening :
    • A comparative study on various imidazole derivatives demonstrated that certain compounds exhibited potent antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
    • The MIC values indicated effective concentrations that could be further explored for therapeutic use .

Comparison with Similar Compounds

Substituent Variations and Key Differences

Compound Name Position 1 Substituent Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Properties/Applications
Target Compound 4-(Trifluoromethoxy)phenyl Isobutylthio 4-Methoxyphenyl C₂₁H₂₀F₃N₂O₂S ~436.46 ~3.2 High lipophilicity; potential CNS activity
2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Methoxyphenyl C₂₄H₁₉F₃N₂O₂S 480.48 4.1 Bulkier thioether; explored in drug design
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 4-(Difluoromethoxy)phenyl Thiol (-SH) 4-Bromophenyl C₁₆H₁₁BrF₂N₂OS 397.24 3.8 Halogenated aryl; possible enzyme inhibition
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole 4-(Trifluoromethoxy)phenyl Chloro 2,3,6-Trifluorophenyl C₁₆H₇ClF₆N₂O 416.69 4.5 Halogen-rich; anticancer candidate
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole H 4-Methoxyphenyl Trifluoromethyl C₁₁H₉F₃N₂O 242.20 2.6 Moderate lipophilicity; synthetic intermediate

Q & A

Q. What are the typical synthetic routes for 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

The synthesis of this imidazole derivative generally involves multi-step processes. First, the imidazole core is constructed via condensation reactions of aldehydes/ketones with amines under acidic conditions. Substituents like the isobutylthio, methoxyphenyl, and trifluoromethoxyphenyl groups are introduced sequentially through nucleophilic substitutions or coupling reactions. Reaction conditions (temperature, solvent polarity, catalysts like Pd or Cu) are critical for optimizing yield and purity. Techniques such as TLC and NMR are used for real-time monitoring .

Q. What spectroscopic methods are recommended for structural characterization?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent connectivity and electronic environments.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., C-S, C-O-C).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in structurally similar imidazole derivatives .

Q. What preliminary biological assays are suitable for screening its activity?

Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s substituents (e.g., kinases, cytochrome P450). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Fluorescence-based binding assays or surface plasmon resonance (SPR) can evaluate target interactions. Prioritize targets based on structural analogs with known activities (e.g., antimicrobial, anticancer) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl groups.
  • Temperature control : Gradual heating (reflux at 80–120°C) minimizes side reactions during imidazole ring formation.
  • Purification : Use silica gel chromatography or recrystallization for high-purity isolation. Validate with HPLC .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Vary substituents : Synthesize analogs with modifications to the isobutylthio, methoxyphenyl, or trifluoromethoxyphenyl groups.
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
  • Computational modeling : Use AutoDock Vina to predict binding modes and correlate substituent effects with activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate results using independent methods (e.g., SPR vs. fluorescence polarization).
  • Control experiments : Rule out assay interference from compound autofluorescence or aggregation.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol) to identify trends .

Q. What advanced techniques characterize its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding poses and key residues (e.g., hydrogen bonds with trifluoromethoxy groups) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes at atomic resolution, as demonstrated for related imidazole derivatives .

Q. How to investigate its metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes or hepatocytes; analyze metabolites via LC-MS/MS.
  • Stability assays : Test under varying pH, temperature, and light exposure.
  • Computational prediction : Use software like ADMET Predictor™ to identify vulnerable sites (e.g., thioether bonds) .

Methodological Considerations

Q. Best practices for computational modeling of this compound

  • Force field selection : Use GAFF2 or CHARMM for accurate parameterization of fluorine and sulfur atoms.
  • Solvent models : Include explicit water molecules or a PBSA continuum model.
  • Validation : Compare docking results with crystallographic data from analogs (e.g., PDB entries for imidazole-enzyme complexes) .

Q. Strategies for scaling up synthesis without compromising purity

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME).
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time quality control .

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